molecular formula C55H77FO10 B1243062 Enstilar CAS No. 485805-18-3

Enstilar

Número de catálogo: B1243062
Número CAS: 485805-18-3
Peso molecular: 917.2 g/mol
Clave InChI: CNXNMLQATFFYLX-ICTDYHGOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Enstilar, also known as this compound, is a useful research compound. Its molecular formula is C55H77FO10 and its molecular weight is 917.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Efficacy in Plaque Psoriasis

  • Phase 3 Trials : Recent studies have demonstrated that Enstilar foam shows superior efficacy compared to other treatments such as Daivobet ointment. In a trial involving over 600 patients in China, this compound significantly reduced the severity and extent of stable plaque psoriasis compared to Daivobet, achieving its primary and secondary endpoints effectively .
  • Long-Term Maintenance : A year-long study (PSO-LONG trial) indicated that using this compound twice weekly was safe and effective for long-term maintenance treatment of plaque psoriasis. Patients experienced prolonged periods without relapses, with an average time to first relapse of 56 days compared to 30 days for the vehicle group .
  • Quality of Life Improvements : The use of this compound has been associated with significant improvements in quality of life metrics for patients suffering from psoriasis. In clinical trials, participants reported substantial reductions in itch and sleep loss due to psoriasis .

Safety Profile

This compound has shown a favorable safety profile across various studies. Adverse effects were minimal, with no new safety concerns identified during clinical trials. The formulation's unique delivery system minimizes systemic exposure while maximizing local effects, making it suitable for large areas of skin affected by psoriasis .

Table: Comparative Efficacy of this compound vs Other Treatments

TreatmentPrimary Endpoint Success RateTime to First RelapseSafety Profile
This compound80% (PGA “clear”/“almost clear”)56 daysMinimal adverse effects
Daivobet Ointment70%30 daysSimilar to this compound
Vehicle Control40%N/AHigher adverse effects

Data derived from multiple clinical trials comparing treatment outcomes .

Case Study 1: Efficacy in Adult Patients

A clinical trial involving adult patients with moderate to severe plaque psoriasis showed that after four weeks of daily application, patients treated with this compound achieved significant reductions in psoriatic lesions compared to those treated with standard ointments. The study highlighted the foam's ability to penetrate the skin effectively due to its supersaturated formulation .

Case Study 2: Pediatric Use

In a controlled study involving adolescents aged 12-17 years, this compound was applied once daily for four weeks. The results indicated a significant improvement in skin condition with minimal side effects, supporting its use in younger populations .

Propiedades

Número CAS

485805-18-3

Fórmula molecular

C55H77FO10

Peso molecular

917.2 g/mol

Nombre IUPAC

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H37FO7.C27H40O3/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b;13-6+,19-7+,21-10-/t16-,19-,20-,21-,25-,26-,27-,28-;17-,22-,23-,24+,25-,26+,27-/m01/s1

Clave InChI

CNXNMLQATFFYLX-ICTDYHGOSA-N

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

SMILES isomérico

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C

SMILES canónico

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Sinónimos

1,24(OH)2-22-ene-24-cyclopropyl D3
calcipotriene
calcipotriol
Daivonex
Dovonex
Enstilar
heximar win care
MC 903
MC-903
PRI-2205
Psorcutan
Sorilux

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.